molecular formula C13H10ClN3O B15275417 3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole

3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole

Cat. No.: B15275417
M. Wt: 259.69 g/mol
InChI Key: CNUWFKVRBIHRSO-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole is a heterocyclic compound that features both pyrimidine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole typically involves the reaction of 2-chloro-5-methoxypyrimidine with an indole derivative. One common method is the Buchwald-Hartwig amination, which employs palladium catalysts and ligands to facilitate the formation of the C-N bond between the pyrimidine and indole rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Buchwald-Hartwig amination and other cross-coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing and Reducing Agents: For altering the oxidation state of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-5-methoxypyrimidin-4-yl)-1H-indole is unique due to its combination of pyrimidine and indole moieties, which provides a versatile scaffold for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with diverse biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

3-(2-chloro-5-methoxypyrimidin-4-yl)-1H-indole

InChI

InChI=1S/C13H10ClN3O/c1-18-11-7-16-13(14)17-12(11)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3

InChI Key

CNUWFKVRBIHRSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl

Origin of Product

United States

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